6-chloro-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one
Description
6-Chloro-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one is a quinazolinone derivative characterized by a bicyclic aromatic core with distinct substituents:
- 6-Chloro group: Enhances electron-withdrawing properties, influencing reactivity and binding affinity.
- 2-Sulfanylidene moiety: Contributes to hydrogen bonding and tautomeric equilibria, critical for biological interactions.
Structural elucidation of such compounds often employs crystallographic tools like SHELX and ORTEP-3 for refinement and visualization .
Properties
Molecular Formula |
C15H10Cl2N2OS |
|---|---|
Molecular Weight |
337.2 g/mol |
IUPAC Name |
6-chloro-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C15H10Cl2N2OS/c16-10-5-6-13-11(7-10)14(20)19(15(21)18-13)8-9-3-1-2-4-12(9)17/h1-7H,8H2,(H,18,21) |
InChI Key |
MAXZXHDQTCDIJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=C(C=CC(=C3)Cl)NC2=S)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzylamine with isothiocyanates to form the intermediate thiourea derivative. This intermediate then undergoes cyclization in the presence of a suitable catalyst to yield the desired quinazolinone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinone derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroquinazolinones, and various substituted quinazolinone derivatives.
Scientific Research Applications
6-chloro-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Studies have shown its potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-chloro-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its role in modulating cellular signaling pathways and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Compound 12 (Benzoquinazolinone)
- Structure : 3-((1S,2S)-2-hydroxycyclohexyl)-6-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[h]quinazolin-4(3H)-one.
- Hydroxycyclohexyl and pyridinylmethyl substituents enhance solubility and receptor specificity.
- Activity : Demonstrates higher functional potency than BQCA (a reference acetylcholinesterase inhibitor) due to optimized steric and electronic profiles .
SC-558 Analogs
- Structure : Derivatives feature sulfonamide groups (e.g., 3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide).
- Key Differences :
Functional Group Modifications
3-Allyl-6-Chloro-2-Mercaptoquinazolin-4-One
- Structure : Allyl group at position 3 instead of 2-chlorobenzyl.
- Higher thermal instability compared to the target compound, as noted in safety data sheets .
6-Chloro-2-Ethyl-3-(Methylamino)quinazolin-4(3H)-One
- Structure: Ethyl and methylamino groups at positions 2 and 3.
- Key Differences: Methylamino group introduces basicity, altering pH-dependent solubility. Reduced aromaticity due to lack of sulfanylidene, impacting binding to hydrophobic targets .
Core Structure Modifications
Thiazolo[3,2-a]quinazolines
- Structure: Fused thiazole and quinazolinone rings.
- Key Differences: Enhanced rigidity reduces conformational flexibility, affecting target selectivity. Sulfide intermediates (e.g., from 3-allyl-2-thionoquinazolin-4(3H)-one) exhibit distinct reactivity in cyclization reactions .
(-)-6-Chloro-4(S)-(2-Cyclopropylethynyl)-4-(Trifluoromethyl)-3,4-Dihydro-1H-Quinazolin-2-One
- Structure : Trifluoromethyl and cyclopropylethynyl groups at position 4.
- Key Differences: Trifluoromethyl group increases electronegativity and metabolic resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
